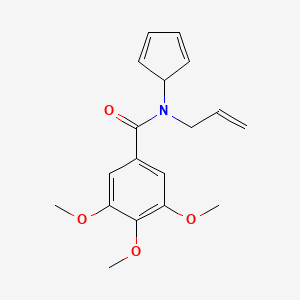

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide

Description

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl core substituted with an allyl group and a 2,4-cyclopentadienyl moiety. This compound is structurally distinct due to its conjugated cyclopentadienyl ring and allyl functionality, which may confer unique electronic and steric properties compared to other benzamide analogs .

Properties

CAS No. |

73664-68-3 |

|---|---|

Molecular Formula |

C18H21NO4 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

N-cyclopenta-2,4-dien-1-yl-3,4,5-trimethoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C18H21NO4/c1-5-10-19(14-8-6-7-9-14)18(20)13-11-15(21-2)17(23-4)16(12-13)22-3/h5-9,11-12,14H,1,10H2,2-4H3 |

InChI Key |

SIPKIHWUIZUHLU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC=C)C2C=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Amidation via Direct Reaction of Esters with Amines

A widely reported and effective method for similar benzamide derivatives involves amidation of alkyl esters of the carboxylic acid with appropriate amines under reflux conditions in anhydrous solvents.

- React 3,4,5-trimethoxybenzoyl ester (e.g., methyl or ethyl ester) with the cyclopentadienyl-substituted allylamine in dry xylene.

- Heat the mixture at approximately 150°C for 1 hour, allowing the methanol or ethanol byproduct to distill off, driving the reaction to completion.

- Cool the reaction mixture and add ethanol to precipitate the amide.

- Filter, wash, dry, and recrystallize the product from ethanol to obtain pure N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide .

This method yields high purity and good yields, with the key factor being the exclusion of water to prevent side reactions and impurities formation.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3,4,5-trimethoxybenzoyl methyl/ethyl ester + N-allyl-N-(2,4-cyclopentadien-1-yl)amine | Amidation | Dry xylene, 150°C, 1 h, distill off alcohol |

| 2 | Cooling + addition of EtOH | Precipitation of product | Several hours at room temperature |

| 3 | Filtration, washing, drying | Isolation and purification | Recrystallization from ethanol |

Comparative Data Table of Preparation Methods

Research Results and Observations

- Amidation in boiling xylene with removal of alcohol byproduct is critical for high yield and purity; water presence leads to impurities.

- Cyclopentadienyl introduction via DoM is effective but requires careful control of reaction conditions to avoid side reactions.

- Industrial processes highlight the importance of activating the acid moiety (e.g., mixed anhydrides) for efficient amidation with allyl-substituted amines.

- Purification by recrystallization from ethanol is a common and effective method to obtain analytically pure final product.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

- Cyclopentadienyl vs.

- Allyl Group Influence : The allyl substituent may increase lipophilicity relative to hydroxy or chlorophenyl groups in 1y or 2b , impacting membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., chloro in 2b ) downfield-shift aromatic protons in NMR, whereas methoxy groups in the TMB core contribute to electron-donating effects .

Physicochemical and Spectral Properties

Biological Activity

N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide is a compound with potential biological activity that has garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article aims to provide a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C18H23NO4

- CAS Number : 73664-68-3

- Molecular Weight : 313.38 g/mol

The compound features an allyl group attached to a cyclopentadiene moiety and a trimethoxybenzamide structure, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15.2 | Apoptosis induction |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest |

| A549 (Lung) | 10.8 | Inhibition of proliferation |

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. In assays measuring DPPH radical scavenging activity, this compound showed a notable capacity to reduce free radicals.

Table 2: Antioxidant Activity

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. In models of neurodegeneration, it has been shown to reduce neuronal cell death and improve cognitive function in animal studies.

Case Studies

- Study on HeLa Cells : A study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant decrease in cell viability at concentrations above 10 µM. The study concluded that the compound's mechanism involved the activation of caspase pathways leading to apoptosis.

- In Vivo Neuroprotection Study : In a rat model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced markers of oxidative stress in brain tissues. This study highlights its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for N-Allyl-N-(2,4-cyclopentadien-1-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

Synthesis of this compound likely involves multi-step reactions, such as coupling allyl and cyclopentadienyl groups to a 3,4,5-trimethoxybenzamide core. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC to link the benzamide moiety to allyl/cyclopentadienyl groups .

- Reaction optimization : Adjust solvent polarity (e.g., DMF or acetonitrile), temperature (40–80°C), and stoichiometry to improve yields. For cyclopentadienyl derivatives, inert atmospheres (N₂/Ar) may prevent oxidation .

- Purification : Preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product with >95% purity .

Q. What analytical techniques are essential for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry of allyl/cyclopentadienyl groups and methoxy substitutions. Look for characteristic shifts: allyl protons (δ 5.0–6.0 ppm) and cyclopentadienyl protons (δ 5.5–6.5 ppm) .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity. Retention time consistency ensures batch reproducibility .

- HRMS : Confirm molecular formula (e.g., ESI+ mode) with <2 ppm mass error .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation of the cyclopentadienyl group .

- Solubility : Pre-dissolve in DMSO (10–50 mM stock) for biological assays. Avoid aqueous buffers unless stability is confirmed via UV-Vis monitoring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Functional group variations : Synthesize analogs by replacing allyl/cyclopentadienyl groups with alkyl, aryl, or heterocyclic moieties. Test activity against targets (e.g., kinases, GPCRs) to identify critical substituents .

- 3D conformation analysis : Use X-ray crystallography (as in ) or molecular docking to correlate steric/electronic features with activity. For example, cyclopentadienyl ring planarity may influence target binding .

Q. What experimental strategies validate the compound’s biological activity and resolve contradictory data?

- Dose-response assays : Perform in triplicate across a wide concentration range (e.g., 1 nM–100 µM) to establish IC₅₀/EC₅₀ values. Use positive controls (e.g., staurosporine for kinase inhibition) .

- Counter-screening : Test against off-target proteins (e.g., cytochrome P450 enzymes) to confirm selectivity. Discrepancies in activity may arise from assay conditions (e.g., buffer pH, reducing agents) .

Q. How can computational modeling predict interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to homology models of targets (e.g., tubulin or DNA topoisomerases). Focus on hydrogen bonding with methoxy groups and π-π stacking with cyclopentadienyl .

- MD simulations : Run 100-ns trajectories to assess binding stability in physiological conditions (e.g., solvated lipid bilayers for membrane targets) .

Q. What strategies improve the compound’s selectivity for a specific target?

- Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions. Modify bulky substituents (e.g., trimethoxy groups) to reduce promiscuity .

- Prodrug approaches : Introduce ester or carbamate groups to enhance target-specific activation. For example, pH-sensitive linkers could release the active compound in tumor microenvironments .

Q. How can researchers identify the primary molecular targets of this compound?

- Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .

- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify resistant/sensitized cell lines, linking phenotype to target genes .

Methodological Notes

- Data interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals from complex substituents .

- Contradiction resolution : If biological activity varies between studies, re-test under standardized conditions (e.g., ATP concentration in kinase assays) and confirm compound integrity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.